molecular formula C19H19F3N2OS B2999512 (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1421498-84-1

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B2999512
CAS RN: 1421498-84-1
M. Wt: 380.43
InChI Key: YUVFKNMYUJTQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a pyridine ring, which is a basic heterocyclic aromatic organic compound. The trifluoromethyl group is a common functional group in organofluorine chemistry.


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug development. The compound you’ve mentioned contains both a piperidine ring and a trifluoromethylphenyl group. Researchers explore its potential as a scaffold for designing novel drugs. By modifying substituents on the piperidine ring, scientists can fine-tune properties such as solubility, binding affinity, and metabolic stability. This compound’s unique combination of functional groups makes it an attractive starting point for drug discovery .

Spiro Compounds

Spiropiperidines, characterized by a spiro-fused piperidine ring, have diverse applications. They appear in natural products, pharmaceuticals, and agrochemicals. Researchers investigate the synthesis of spiro derivatives using this compound as a precursor. These spiro compounds often exhibit interesting biological activities, making them valuable targets for drug development .

Catalysis and Multicomponent Reactions

The piperidine moiety in this compound can participate in various chemical transformations. Researchers explore its use in catalytic reactions, including hydrogenation, cyclization, cycloaddition, and annulation. Additionally, multicomponent reactions involving piperidines allow efficient access to complex molecules. This compound’s reactivity contributes to the development of sustainable synthetic methodologies .

Biological Evaluation

Scientists investigate the biological activity of piperidine-containing compounds. By synthesizing derivatives and assessing their effects on cellular processes, they gain insights into potential drug candidates. This compound’s trifluoromethylphenyl group may influence interactions with biological targets, such as enzymes or receptors. Researchers evaluate its cytotoxicity, antimicrobial properties, and potential as an anticancer agent .

Spiropiperidinones

Spiropiperidinones, which combine the spiro and piperidinone motifs, have attracted attention due to their diverse biological activities. Researchers explore the synthesis of these compounds from the starting material you provided. Spiropiperidinones may act as enzyme inhibitors, antiviral agents, or modulators of ion channels. Their unique structural features make them intriguing targets for medicinal chemistry .

Agrochemicals and Crop Protection

Piperidine-based compounds find applications beyond medicine. In agriculture, they contribute to the development of insecticides, herbicides, and fungicides. Researchers investigate the potential of this compound as a lead structure for designing environmentally friendly agrochemicals. The trifluoromethyl group could enhance bioavailability and efficacy against pests or pathogens .

properties

IUPAC Name

[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2OS/c20-19(21,22)16-6-4-15(5-7-16)18(25)24-11-8-14(9-12-24)13-26-17-3-1-2-10-23-17/h1-7,10,14H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVFKNMYUJTQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.